2-ethoxyethyl 3-(cinnamoylamino)benzoate
Description
Properties
IUPAC Name |
2-ethoxyethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-24-13-14-25-20(23)17-9-6-10-18(15-17)21-19(22)12-11-16-7-4-3-5-8-16/h3-12,15H,2,13-14H2,1H3,(H,21,22)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTCZXPJKQTEAQ-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 3-(cinnamoylamino)benzoate typically involves the esterification of 3-(cinnamoylamino)benzoic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 3-(cinnamoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cinnamoyl group to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones
Reduction: Saturated derivatives of the cinnamoyl group
Substitution: New compounds with different functional groups replacing the ethoxyethyl group
Scientific Research Applications
2-Ethoxyethyl 3-(cinnamoylamino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 3-(cinnamoylamino)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The cinnamoylamino group may interact with enzymes or receptors, influencing biological processes such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The trichloroethoxy group in the methyl 3-(2,2,2-trichloro...) analog introduces steric bulk and electron-withdrawing effects, which may alter reactivity or stability compared to the ethoxyethyl group .
Physicochemical Properties
- Solubility: Ethyl α-cyano-4-methoxycinnamate (logP ~3.2) exhibits moderate lipid solubility, suggesting the target compound may have a higher logP due to its larger ethoxyethyl chain .
- Thermal Stability: Compounds with cinnamoyl groups, such as those synthesized via PPA-mediated cyclization (e.g., oxazoloquinolines), typically decompose above 200°C, implying similar thermal limits for the target compound .
Q & A
Q. What are the established synthetic routes for 2-ethoxyethyl 3-(cinnamoylamino)benzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Esterification : React 3-aminobenzoic acid with 2-ethoxyethanol under acid catalysis (e.g., H₂SO₄) to form 2-ethoxyethyl 3-aminobenzoate .
Cinnamoylation : Treat the intermediate with cinnamoyl chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts. Optimize temperature (0–5°C) to minimize side reactions .
- Key Parameters :
| Factor | Optimal Range | Impact |
|---|---|---|
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| Molar Ratio (Amine:Cinnamoyl Chloride) | 1:1.2 | Maximizes conversion |
| Reaction Time | 4–6 hours | Balances yield vs. degradation |
- Yield Optimization : Monitor via TLC and purify via column chromatography (silica gel, hexane:ethyl acetate gradient) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm ester linkage (δ ~4.3 ppm for –OCH₂CH₂O–) and cinnamoyl group (δ ~7.3–7.5 ppm for aromatic protons) .
- Infrared Spectroscopy (IR) :
- Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) :
- Exact mass matching (e.g., [M+H]⁺ calculated for C₂₀H₂₁NO₄: 340.1548) ensures purity .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 150°C (DSC/TGA data). Store at –20°C in amber vials to prevent photodegradation .
- Solvent Compatibility : Stable in DMSO and DMF for ≥6 months; avoid aqueous buffers (hydrolysis risk) .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2) via the cinnamoyl moiety. Validate with MD simulations (GROMACS) to assess binding affinity over time .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and bioavailability, guiding in vivo studies .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. inactive results)?
- Methodological Answer :
- Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) to identify efficacy thresholds .
- Assay Validation : Compare results across multiple models (e.g., RAW 264.7 macrophages vs. primary cells) to rule out cell-line-specific artifacts .
- Metabolite Screening : LC-MS/MS can detect hydrolysis products (e.g., free cinnamic acid) that may confound activity .
Q. How does modifying the ethoxyethyl or cinnamoyl group impact the compound’s physicochemical and biological properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Modification | Impact |
|---|---|
| Ethoxyethyl → Methyl | Reduces solubility (logP ↑ by 0.5) |
| Cinnamoyl → Feruloyl | Enhances antioxidant activity (EC50 ↓ 20%) |
- Synthetic Approach : Replace cinnamoyl chloride with substituted analogs (e.g., 4-methoxycinnamoyl) and characterize via HPLC .
Q. What protocols validate the compound’s role as a prodrug in targeted drug delivery?
- Methodological Answer :
- Enzymatic Hydrolysis Assays : Incubate with esterases (e.g., porcine liver esterase) and monitor release of 3-(cinnamoylamino)benzoic acid via UV-Vis (λ = 280 nm) .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization in cancer cell lines .
Data Contradiction Analysis
Q. Why do solubility values reported in DMSO vary across studies (e.g., 10 mM vs. 25 mM)?
- Methodological Answer :
- Source of Discrepancy : Impurities (e.g., residual salts) or hygroscopic DMSO batches alter solubility.
- Resolution :
Purity assessment via HPLC (>98%).
Use anhydrous DMSO stored over molecular sieves .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
